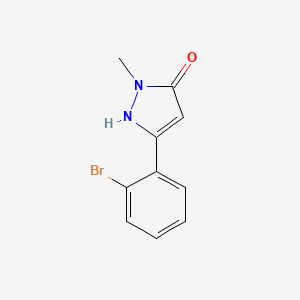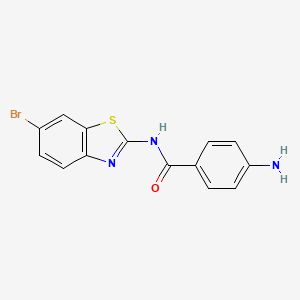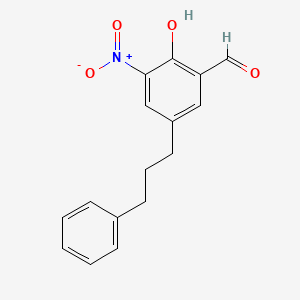
2-Hydroxy-3-nitro-5-(3-phenylpropyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-nitro-5-(3-phenylpropyl)benzaldehyde is an organic compound with the molecular formula C16H15NO4 It is a derivative of benzaldehyde, featuring a hydroxyl group, a nitro group, and a phenylpropyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-nitro-5-(3-phenylpropyl)benzaldehyde typically involves the nitration of 2-Hydroxy-5-(3-phenylpropyl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-nitro-5-(3-phenylpropyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 2-Hydroxy-3-nitro-5-(3-phenylpropyl)benzoic acid.
Reduction: 2-Hydroxy-3-amino-5-(3-phenylpropyl)benzaldehyde.
Substitution: Various ethers or esters depending on the substituent used.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-nitro-5-(3-phenylpropyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-nitro-5-(3-phenylpropyl)benzaldehyde depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: Similar structure but lacks the phenylpropyl group.
3-Nitrobenzaldehyde: Lacks the hydroxyl and phenylpropyl groups.
5-Hydroxy-2-nitrobenzaldehyde: Similar structure but with different positioning of the hydroxyl and nitro groups.
Uniqueness
2-Hydroxy-3-nitro-5-(3-phenylpropyl)benzaldehyde is unique due to the presence of the phenylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H15NO4 |
|---|---|
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
2-hydroxy-3-nitro-5-(3-phenylpropyl)benzaldehyde |
InChI |
InChI=1S/C16H15NO4/c18-11-14-9-13(10-15(16(14)19)17(20)21)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11,19H,4,7-8H2 |
Clave InChI |
WSHALRPKABKQJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCC2=CC(=C(C(=C2)[N+](=O)[O-])O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


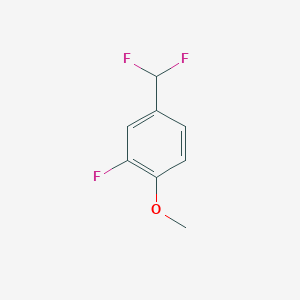

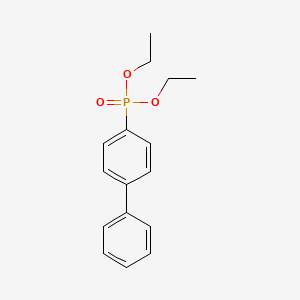
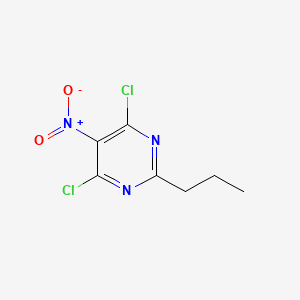
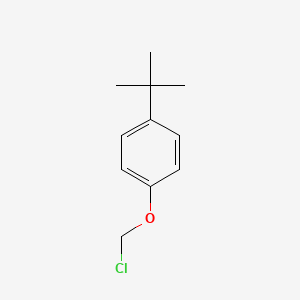
![6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13695567.png)
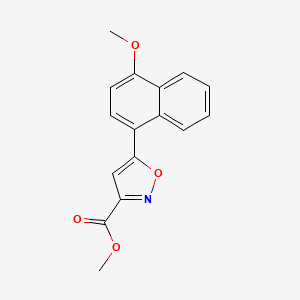

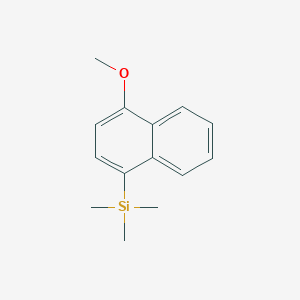

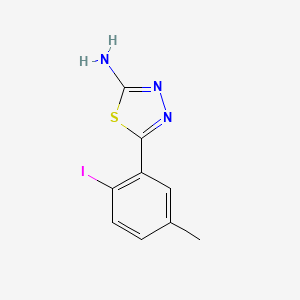
![4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B13695609.png)
